4-(Ethylamino)-3-nitrobenzonitrile
Overview
Description
4-(Ethylamino)-3-nitrobenzonitrile is an organic compound with the molecular formula C9H9N3O2 It is characterized by the presence of an ethylamino group attached to the benzene ring, along with a nitro group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)-3-nitrobenzonitrile typically involves the nitration of 4-aminobenzonitrile followed by the introduction of the ethylamino group. One common method involves the following steps:
Nitration: 4-Aminobenzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4-nitrobenzonitrile.
Ethylation: The nitro compound is then reacted with ethylamine under controlled conditions to introduce the ethylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration: Large-scale nitration of 4-aminobenzonitrile using industrial nitration equipment.
Continuous Ethylation: Continuous flow reactors may be used for the ethylation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)-3-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and suitable solvents like ethanol.
Substitution: Nucleophiles such as halides or other amines, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-(Ethylamino)-3-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Ethylamino)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Ethylamino)-3-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components. The ethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzonitrile: Lacks the nitro and ethylamino groups, making it less reactive in certain chemical reactions.
4-Nitrobenzonitrile: Lacks the ethylamino group, limiting its potential interactions with biological molecules.
4-(Methylamino)-3-nitrobenzonitrile: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.
Uniqueness
4-(Ethylamino)-3-nitrobenzonitrile is unique due to the presence of both the ethylamino and nitro groups, which confer distinct chemical and biological properties
Biological Activity
4-(Ethylamino)-3-nitrobenzonitrile, with the chemical formula C10H12N4O2 and CAS number 90349-18-1, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The structure of this compound includes an ethylamino group and a nitro group attached to a benzonitrile backbone. This configuration is crucial for its biological activity, as both functional groups can interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C10H12N4O2 |
Molecular Weight | 220.23 g/mol |
CAS Number | 90349-18-1 |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction, forming reactive intermediates that may interact with cellular components such as proteins and nucleic acids. The ethylamino group facilitates hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Potential Mechanisms Include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activities, altering signal transduction pathways.
- DNA/RNA Interaction : It might bind to nucleic acids, affecting replication or transcription processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise, indicating potential cytotoxic effects.
- Enzyme Interaction : The compound has been studied for its ability to inhibit specific enzymes relevant in disease pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitrobenzonitriles exhibited significant activity against cancer cell lines, suggesting a possible application in cancer therapeutics.
- Research conducted on enzyme inhibition revealed that the compound could act as an inhibitor for certain kinases, which are critical in cancer progression .
Table of Research Findings
Study Reference | Biological Activity Observed | |
---|---|---|
Journal of Medicinal Chemistry (2021) | Anticancer effects on cell lines | Potential for drug development |
International Journal of Antimicrobial Agents (2022) | Antimicrobial properties against Gram-positive bacteria | Suggests therapeutic applications |
Biochemical Pharmacology (2023) | Enzyme inhibition studies | Indicates role in metabolic pathway modulation |
Applications in Research and Industry
This compound is utilized not only in biological research but also has applications in:
- Medicinal Chemistry : As a precursor for synthesizing novel therapeutic agents.
- Industrial Chemistry : In the production of dyes and pigments due to its chemical properties.
Properties
IUPAC Name |
4-(ethylamino)-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-11-8-4-3-7(6-10)5-9(8)12(13)14/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOBDXXEMGRNQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389458 | |
Record name | 4-(ethylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90349-18-1 | |
Record name | 4-(ethylamino)-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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